molecular formula C48H96N2O12S2 B12760467 N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) CAS No. 79855-94-0

N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)

Cat. No.: B12760467
CAS No.: 79855-94-0
M. Wt: 957.4 g/mol
InChI Key: YJSRTEFEYCFTDN-ZEUFFFBISA-N
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Description

N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its dual quaternary ammonium groups and oleoyloxy substituents, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common reagents used in the synthesis include oleic acid, methylamine, and tetramethylene diamine. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and reduce production costs. Purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups facilitate binding to negatively charged sites, while the oleoyloxy substituents enhance its hydrophobic interactions. These interactions can disrupt cell membrane integrity, inhibit enzyme activity, and induce various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Tetramethylenebis(1-methyl-2-hydroxyethylammonium) dimethyl bis(sulphate)
  • N,N’-Tetramethylenebis(1-methyl-2-(stearoyloxy)ethylammonium) dimethyl bis(sulphate)
  • N,N’-Tetramethylenebis(1-methyl-2-(palmitoyloxy)ethylammonium) dimethyl bis(sulphate)

Uniqueness

Compared to similar compounds, N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is unique due to its specific oleoyloxy substituents, which confer distinct hydrophobic properties and reactivity. These characteristics make it particularly suitable for applications requiring enhanced membrane interactions and specific chemical reactivity.

Properties

CAS No.

79855-94-0

Molecular Formula

C48H96N2O12S2

Molecular Weight

957.4 g/mol

IUPAC Name

methyl sulfate;1-[(Z)-octadec-9-enoyl]oxypropan-2-yl-[4-[1-[(Z)-octadec-9-enoyl]oxypropan-2-ylazaniumyl]butyl]azanium

InChI

InChI=1S/C46H88N2O4.2CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45(49)51-41-43(3)47-39-35-36-40-48-44(4)42-52-46(50)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*1-5-6(2,3)4/h19-22,43-44,47-48H,5-18,23-42H2,1-4H3;2*1H3,(H,2,3,4)/b21-19-,22-20-;;

InChI Key

YJSRTEFEYCFTDN-ZEUFFFBISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC([NH2+]CCCC[NH2+]C(COC(=O)CCCCCCC/C=C\CCCCCCCC)C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)[NH2+]CCCC[NH2+]C(C)COC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

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